2-(5-Chloro-2-nitrobenzyl)pyridine 2-(5-Chloro-2-nitrobenzyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14019190
InChI: InChI=1S/C12H9ClN2O2/c13-10-4-5-12(15(16)17)9(7-10)8-11-3-1-2-6-14-11/h1-7H,8H2
SMILES:
Molecular Formula: C12H9ClN2O2
Molecular Weight: 248.66 g/mol

2-(5-Chloro-2-nitrobenzyl)pyridine

CAS No.:

Cat. No.: VC14019190

Molecular Formula: C12H9ClN2O2

Molecular Weight: 248.66 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-2-nitrobenzyl)pyridine -

Specification

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
IUPAC Name 2-[(5-chloro-2-nitrophenyl)methyl]pyridine
Standard InChI InChI=1S/C12H9ClN2O2/c13-10-4-5-12(15(16)17)9(7-10)8-11-3-1-2-6-14-11/h1-7H,8H2
Standard InChI Key VLUQBRDHRYJNLP-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) connected via a methylene bridge (-CH₂-) to a benzene ring substituted with chlorine at the 5-position and a nitro group (-NO₂) at the 2-position. This arrangement creates a planar structure with conjugated π-electrons, as evidenced by its Canonical SMILES: C1=CC=NC(=C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]. The Standard InChIKey (VLUQBRDHRYJNLP-UHFFFAOYSA-N) further confirms its unique stereoelectronic profile.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₉ClN₂O₂
Molecular Weight248.66 g/mol
XLogP3-AA (LogP)2.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis Methodologies

Cross-Coupling and Halogenation

Recent advances employ cross-coupling reactions to enhance yield and purity. In a 2025 study, Cao et al. synthesized the related intermediate 2-(2-chloro-5-nitrophenyl)pyridine via coupling pyridine-1-oxide with 1-iodo-3-nitrobenzene, followed by deoxidation and halogenation . This route avoids unstable organometallic reagents, achieving a 71% yield under mild conditions .

Table 2: Comparative Synthesis Routes

MethodReagentsYieldAdvantages
Friedel-CraftsAlCl₃, benzyl halide~50%Simplicity
Cross-Coupling Pd catalyst, aryl halide71%High selectivity, mild conditions

Recent Advances and Future Directions

A 2025 study by Cao et al. demonstrated a scalable synthesis route for GDC-0449, underscoring the role of 2-(5-chloro-2-nitrobenzyl)pyridine derivatives in drug discovery . Future research should prioritize:

  • Toxicological Assessments: Systematic studies to evaluate chronic exposure risks.

  • Structure-Activity Relationships (SAR): Modifying the benzyl or pyridine moieties to enhance efficacy.

  • Green Chemistry Approaches: Catalytic methods to reduce waste and energy consumption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator